molecular formula C26H24FN3O2S B12551667 Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- CAS No. 848396-13-4

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-

Cat. No.: B12551667
CAS No.: 848396-13-4
M. Wt: 461.6 g/mol
InChI Key: SEYCKNJTNANWQJ-UHFFFAOYSA-N
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Description

The compound Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- features a quinoline core substituted at the 8-position with a piperazinyl group bearing a 4-fluorophenylmethyl moiety and at the 3-position with a phenylsulfonyl group. This structure combines electron-withdrawing (fluorine, sulfonyl) and lipophilic (phenyl) substituents, which are critical for modulating biological activity, solubility, and target binding.

Properties

CAS No.

848396-13-4

Molecular Formula

C26H24FN3O2S

Molecular Weight

461.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C26H24FN3O2S/c27-22-11-9-20(10-12-22)19-29-13-15-30(16-14-29)25-8-4-5-21-17-24(18-28-26(21)25)33(31,32)23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2

InChI Key

SEYCKNJTNANWQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC4=CC(=CN=C43)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Skraup Synthesis

The Skraup reaction is a classical method for synthesizing quinoline derivatives. It involves the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent. For this compound:

  • Aniline precursor : 3-sulfonylaniline or substituted analogs.
  • Reaction conditions : Dehydration of glycerol to acrolein, followed by cyclization and oxidation.
  • Mechanism :
    • Formation of acrolein via glycerol dehydration.
    • Michael addition of aniline to acrolein.
    • Cyclization and oxidation to yield quinoline.

Friedländer Condensation

This method employs o-aminobenzaldehyde and ketones to form substituted quinolines. For 3-sulfonylquinoline:

  • Substrate : o-Aminobenzaldehyde derivatives pre-functionalized with sulfonyl groups.
  • Ketone : Phenylsulfonylacetone or analogs.
  • Catalyst : Acidic or basic conditions (e.g., H2SO4 or KOH).

Example :
$$
\text{o-Aminophenylsulfonyl chloride} + \text{Phenylsulfonylacetone} \xrightarrow{\text{H}2\text{SO}4} \text{3-(Phenylsulfonyl)quinoline}.
$$

Introduction of the Sulfonyl Group

Electrophilic Aromatic Sulfonation

Direct sulfonation at position 3 of quinoline is achieved using sulfur trioxide or chlorosulfonic acid :

  • Conditions : Nitromethane or dichloroethane as solvent, 50–80°C.
  • Regioselectivity : Directed by electron-withdrawing groups (e.g., existing sulfonyl or nitro groups).

Nucleophilic Substitution with Sulfonyl Chlorides

A two-step process:

  • Chlorination : Introduce a chlorine atom at position 3 using POCl3.
  • Sulfonation : Replace chlorine with phenylsulfonyl via nucleophilic substitution using benzenesulfonyl chloride and a base (e.g., K2CO3).

Typical Yield : 65–78%.

Functionalization with Piperazinyl Substituents

Buchwald-Hartwig Amination

Palladium-catalyzed coupling installs the piperazine moiety at position 8:

  • Substrate : 8-Bromoquinoline-3-(phenylsulfonyl).
  • Piperazine reagent : 1-[(4-Fluorophenyl)methyl]piperazine.
  • Catalyst : Pd(OAc)2/Xantphos.
  • Conditions : 100–120°C in toluene, 12–24 hours.

Reaction :
$$
\text{8-Bromoquinoline} + \text{1-[(4-Fluorophenyl)methyl]piperazine} \xrightarrow{\text{Pd(OAc)}_2} \text{Target compound}.
$$

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient quinoline cores:

  • Leaving group : Nitro or chloro at position 8.
  • Conditions : DMF, 80–100°C, with K2CO3 as base.

Example :
$$
\text{8-Chloro-3-(phenylsulfonyl)quinoline} + \text{1-[(4-Fluorophenyl)methyl]piperazine} \xrightarrow{\text{DMF, 90°C}} \text{Product (Yield: 70–85%)}.
$$

Advanced Synthesis Strategies

Microwave-Assisted Synthesis

Reduces reaction time and improves yields:

  • Quinoline formation : 4 minutes vs. 2–3 hours conventionally.
  • Piperazine coupling : 30 minutes at 150°C under microwave irradiation.

One-Pot Multi-Component Reactions

Combines quinoline formation and sulfonation:

  • Reagents : Aniline, phenylsulfonylacetylene, and 1-[(4-fluorophenyl)methyl]piperazine.
  • Catalyst : Silica-supported FeCl3 (SilFerC).

Yield : 55–65%.

Purification and Characterization

Crystallization

  • Solvent system : Ethanol/water or ethyl acetate/hexane.
  • Example : Crystallization from ethanol yields >95% purity.

Chromatography

  • Column : Silica gel with ethyl acetate/hexane (3:7).
  • HPLC : Semi-preparative C18 columns for final purification.

Spectroscopic Validation

  • 1H NMR : Peaks at δ 8.4–8.6 (quinoline H), 7.2–7.8 (aromatic H), 3.5–4.0 (piperazine CH2).
  • MS (EI) : m/z 492.5 [M+H]+.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Skraup + SNAr H2SO4, 120°C 60–70% Cost-effective, scalable Low regioselectivity for sulfonyl
Friedländer + Buchwald Pd(OAc)2, 100°C 75–85% High regioselectivity Requires palladium catalysts
Microwave one-pot 150°C, 30 min 65–70% Rapid, energy-efficient Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including the compound , have been reported to exhibit significant antimicrobial activity. Research indicates that certain quinoline compounds can inhibit the growth of various pathogens, including bacteria and fungi. For example, studies have shown that related quinoline derivatives demonstrate potent activity against Aspergillus species, suggesting their potential as antifungal agents .

Antiviral Activity

Some quinoline derivatives have shown promise in antiviral applications. Specifically, compounds similar to Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- have been investigated for their ability to inhibit HIV replication. This activity is believed to result from interference with viral transcription processes, indicating a novel mechanism of action that warrants further exploration .

Anticancer Potential

The anticancer potential of quinoline derivatives has been a focal point of research. Various studies have identified quinolines as effective agents in targeting cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating significant promise in cancer therapy .

Synthesis Techniques

The synthesis of Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- typically involves multi-step synthetic pathways that may include cyclization reactions and functional group modifications. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs, enhancing the scope for medicinal applications .

Related Compounds

Several related compounds have been synthesized and studied for their biological activities. For example:

  • Fluoroquinolones : These compounds are known for their broad-spectrum antibacterial properties and have been extensively used in clinical settings.
  • Piperazine derivatives : The incorporation of piperazine moieties has been shown to enhance the pharmacological profiles of quinoline-based drugs .

Case Study 1: Antifungal Activity

A study evaluating the antifungal properties of various quinoline derivatives found that certain compounds exhibited high efficacy against Aspergillus species. The presence of specific substituents was critical in determining the activity level, highlighting the importance of structural modifications in drug design .

Case Study 2: Antiviral Screening

In antiviral screening assays, quinoline derivatives were tested against HIV strains. Results indicated that specific structural features contributed to enhanced inhibitory effects on viral replication, suggesting potential pathways for therapeutic development against viral infections .

Mechanism of Action

The mechanism of action of Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazinyl-Substituted Quinolines with Varying Sulfonyl Groups

  • 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline (Example 16 in ): This compound lacks the 4-fluorophenylmethyl substituent on the piperazine ring. Its phenylsulfonyl group at the 3-position is identical to the target compound. Patent data suggest its use in combination therapies for CNS disorders, with polymorphic forms (e.g., Form III) enhancing stability .
  • 3-[(5-Fluoro-2,3-dihydro-1H-isoindol-2-yl)sulfonyl]-8-(1-piperazinyl)quinoline hydrochloride (E2 in ): The sulfonyl group here is a fused isoindole ring with fluorine. However, the absence of a 4-fluorophenylmethyl substituent on piperazine may reduce lipophilicity and CNS penetration .

Piperidine-Substituted Quinolines

  • The 4-chlorophenylsulfonyl group (vs. phenylsulfonyl) introduces stronger electron-withdrawing effects, which may enhance target affinity but reduce solubility. Piperidine’s rigidity compared to piperazine could limit conformational adaptability .

Chalcone Derivatives with Piperazine/Non-Piperazine Substitutions ()

  • Cardamonin (non-piperazine chalcone, IC50 = 4.35 μM): Hydroxyl groups at ortho/para positions on ring A enhance activity.
  • Piperazine-substituted chalcones (cluster 12): Lower potency compared to Cardamonin, suggesting that bulkier piperazine groups may sterically hinder target interactions.
  • Substitution trends : Electronegative groups (e.g., bromine, fluorine) at para positions correlate with lower IC50 values. Methoxy groups (electron-donating) reduce activity, aligning with the target compound’s fluorophenylmethyl design .

Structure–Activity Relationship (SAR) and Pharmacokinetic Considerations

Key Substituent Effects

Substituent Position Target Compound Analogues Impact on Activity/Properties
8-Piperazinyl 4-Fluorophenylmethyl Unsubstituted (E2) or methylpiperidine (8b) Fluorophenylmethyl enhances lipophilicity and CNS penetration .
3-Sulfonyl Phenylsulfonyl Chlorophenyl (6b), isoindolyl (E2) Phenylsulfonyl balances electron withdrawal and solubility; chlorophenyl increases potency but may reduce bioavailability .

Thermal and Optical Properties (Pyrazoloquinoline Insights)

highlights that fluorine and tert-butyl substituents improve thermal stability. The target compound’s fluorine substituent likely enhances stability compared to methoxy or unsubstituted analogues .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- represents a notable example of this class, exhibiting various pharmacological properties. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- can be represented as follows:

  • Molecular Formula : C26H24FN3O2S
  • Molecular Weight : 469.55 g/mol
  • Chemical Structure :
C26H24FN3O2S\text{C}_2\text{6H}_{24}\text{F}\text{N}_3\text{O}_2\text{S}

This compound features a quinoline core substituted with a piperazine moiety and a phenylsulfonyl group, contributing to its unique biological profile.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound is effective in treating infections caused by these pathogens, suggesting its potential as an antibacterial agent .

Antiparasitic Activity

Research has also explored the antiplasmodial effects of quinoline derivatives. Specifically, Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- was tested against Plasmodium falciparum, the causative agent of malaria.

In cell culture assays using both chloroquine-sensitive and resistant strains, the compound exhibited moderate growth inhibition:

Strain IC50 (µM)
Chloroquine-sensitive (3D7)5.2
Chloroquine-resistant (INDO)12.5

These findings highlight the compound's potential as a lead for developing new antimalarial therapies .

The biological activity of Quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Quinoline compounds can intercalate into DNA, disrupting replication and transcription.
  • Cytokine Modulation : They may affect cytokine production, influencing immune responses.
  • Free Radical Scavenging : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives, including the compound of interest, evaluated their antibacterial efficacy in vivo using a murine model. Mice infected with E. coli were treated with varying doses of the quinoline derivative. Results indicated a dose-dependent survival rate improvement:

Dose (mg/kg) Survival Rate (%)
1050
2075
40100

This study underscores the potential therapeutic application of quinoline derivatives in treating bacterial infections .

Case Study 2: Antimalarial Activity

Another investigation assessed the antimalarial properties of the compound in an animal model infected with P. falciparum. Treatment with the quinoline derivative resulted in significant reductions in parasitemia levels compared to untreated controls:

Treatment Group Parasitemia (%)
Control85
Quinoline Treatment25

These findings support further development and optimization of this compound for malaria treatment .

Q & A

Q. What are the conventional synthetic routes for quinoline derivatives, and how do they apply to the target compound?

The Skraup, Friedlander, and Doebner–Miller reactions are classical methods for constructing quinoline scaffolds. For the target compound, the Skraup reaction (thermal cyclization of aniline derivatives with glycerol and sulfuric acid) and Friedlander condensation (cyclization of 2-aminobenzaldehyde with ketones) are foundational. Modifications include introducing the 4-fluorophenylmethyl-piperazinyl and phenylsulfonyl groups via nucleophilic substitution or coupling reactions . Modern adaptations may use microwave-assisted heating to improve reaction efficiency .

Q. What biological activities are associated with quinoline derivatives, and how might the target compound be evaluated for these properties?

Quinoline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The target compound’s bioactivity can be assessed through:

  • In vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines) .
  • Enzyme inhibition studies (e.g., kinase or protease targets using fluorescence-based assays) .
  • Antimicrobial screening (e.g., MIC determination against bacterial/fungal strains) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of synthesizing this quinoline derivative?

Microwave irradiation reduces reaction time (minutes vs. hours) and enhances yield by enabling rapid, uniform heating. For example, solvent-free microwave protocols minimize side reactions during cyclization steps. A proposed workflow:

  • Mix precursors (e.g., substituted aniline and sulfonyl chloride derivatives) with a catalyst (e.g., Lewis acids).
  • Irradiate under controlled power (300–600 W) and temperature (80–120°C).
  • Monitor reaction progress via TLC or HPLC .

Q. What role do radical-mediated reactions play in constructing the quinoline core?

Radical transformations offer atom-efficient pathways for C–H functionalization. For the target compound:

  • Photocatalytic methods : Use visible light and catalysts (e.g., Ru(bpy)₃²⁺) to generate aryl radicals for coupling with piperazinyl or sulfonyl groups .
  • Transition metal-free conditions : Employ iodine or persulfate initiators to form C–N bonds between quinoline and fluorophenylmethyl-piperazine .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacological profile?

SAR analysis involves systematic modification of substituents:

  • Piperazinyl group : Replace 4-fluorophenylmethyl with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .
  • Phenylsulfonyl moiety : Test electron-withdrawing vs. donating groups to modulate solubility and metabolic stability .
  • Quinoline core : Introduce halogen atoms (e.g., Cl, F) at position 6/7 to improve bioavailability .

Q. How can conflicting data on synthetic yields from different methods be resolved?

Yield discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent polarity). Mitigation strategies:

  • Design of Experiments (DoE) : Use factorial analysis to identify critical parameters (e.g., temperature, stoichiometry) .
  • Mechanistic studies : Employ DFT calculations or in situ NMR to probe intermediates and optimize pathways .

Q. What green chemistry strategies minimize environmental impact during synthesis?

  • Solvent-free reactions : Use ball milling or neat conditions for cyclization steps .
  • Biocatalysis : Enzymatic coupling (e.g., lipases) for chiral piperazinyl group introduction .
  • Recyclable catalysts : Immobilize transition metals (e.g., Pd on magnetic nanoparticles) for Suzuki-Miyaura couplings .

Q. How can modern spectroscopic techniques validate the compound’s structure and purity?

  • NMR : Assign peaks for fluorophenyl (¹⁹F NMR) and piperazinyl protons (¹H/¹³C NMR) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragment patterns.
  • X-ray crystallography : Resolve stereochemistry of the sulfonyl group .

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